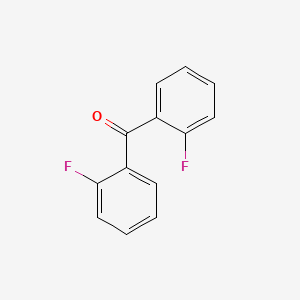

bis(2-fluorophenyl)methanone

CAS No.: 342-23-4

Cat. No.: VC2311016

Molecular Formula: C13H8F2O

Molecular Weight: 218.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 342-23-4 |

|---|---|

| Molecular Formula | C13H8F2O |

| Molecular Weight | 218.2 g/mol |

| IUPAC Name | bis(2-fluorophenyl)methanone |

| Standard InChI | InChI=1S/C13H8F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H |

| Standard InChI Key | GNDHXHLGYBJDRD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)F |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)F |

Introduction

Structural Characteristics and Fundamental Properties

Bis(2-fluorophenyl)methanone consists of two 2-fluorophenyl groups linked by a central carbonyl (C=O) functionality. The molecular formula for this compound is C₁₃H₈F₂O, with two fluorine atoms strategically positioned at the ortho positions of the phenyl rings. This arrangement significantly influences the compound's electronic properties and reactivity profile.

Physical and Chemical Properties

Based on related fluorinated compounds in the literature, bis(2-fluorophenyl)methanone exhibits distinctive physicochemical characteristics:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₃H₈F₂O | Derived from structure |

| Molecular Weight | 230.2 g/mol | Calculated based on atomic weights |

| Physical State | Crystalline solid at room temperature | Typical for benzophenone derivatives |

| Hydrogen Bond Donor Count | 0 | No H-donor functional groups present |

| Hydrogen Bond Acceptor Count | 3 | Carbonyl oxygen and two fluorine atoms |

| Rotatable Bond Count | 2 | Bonds connecting phenyl rings to carbonyl |

Synthesis Methods

Oxidation Methods

Recent research indicates potential for oxygen-mediated oxidation methods in ketone synthesis. As noted in the literature: "A practical, efficient, and green method was developed for the synthesis of aromatic ketones by applying a bis(2-butoxyethyl) ether/O₂ system under external heating-free conditions" . This approach could potentially be adapted for the synthesis of bis(2-fluorophenyl)methanone from appropriate precursors, offering a more environmentally friendly synthetic route.

Reactivity and Chemical Transformations

Carbonyl Reactivity

The reactivity of bis(2-fluorophenyl)methanone is predominantly centered around its carbonyl functionality, which can undergo various nucleophilic addition reactions. The electron-withdrawing effect of the fluorine substituents enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity toward nucleophiles compared to unsubstituted benzophenone.

Reduction Reactions

The conversion of bis(2-fluorophenyl)methanone to bis(2-fluorophenyl)methanol represents a significant transformation. The existence of bis(2-fluorophenyl)methanol as documented in research databases confirms the feasibility of this reduction pathway. This transformation typically involves reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under appropriate conditions.

Condensation Reactions

Ketones like bis(2-fluorophenyl)methanone can undergo condensation reactions with amines to form imines. This reactivity pattern is evidenced by related compounds such as N-[bis(4-fluorophenyl)methylene]aniline, which was "synthesized by an addition reaction of bis(4-fluorophenyl)methanone with aniline" . Similar chemistry can be expected for bis(2-fluorophenyl)methanone, though the ortho-fluoro substitution may influence reaction kinetics and product stability.

Structural Comparisons with Related Compounds

Comparison with Fluorinated Analogues

Comparing bis(2-fluorophenyl)methanone with structurally related compounds reveals important differences in properties and reactivity:

| Compound | Structural Difference | Impact on Properties |

|---|---|---|

| Bis(2-fluorophenyl)methanol | Reduced carbonyl (C=O → CHOH) | Lower electrophilicity, hydrogen-bonding capability |

| Bis(4-fluorophenyl)methanone | Fluorine at para instead of ortho position | Different electronic distribution, altered reactivity profile |

| (2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone] | Additional fluorinated aromatic system | More complex electronic properties, multiple reactive sites |

Significance of Fluorine Position

The positioning of fluorine atoms at the ortho position in bis(2-fluorophenyl)methanone, as opposed to the para position in some derivatives, significantly impacts molecular properties:

-

Ortho-fluorine positioning creates potential steric effects near the carbonyl group

-

Proximity of fluorine to the carbonyl may enable unique intramolecular interactions

-

Electronic effects differ from para-substitution due to the ortho positioning limiting conjugation with the carbonyl system

Applications in Research and Industry

Synthetic Chemistry Applications

Bis(2-fluorophenyl)methanone serves as a valuable building block in organic synthesis:

-

Precursor for complex fluorinated organic compounds

-

Intermediate in pharmaceutical synthesis

-

Starting material for fluorinated polymers and specialty materials

Material Science Applications

In material science, fluorinated benzophenones like bis(2-fluorophenyl)methanone are utilized as:

-

Monomers for high-performance polymers

-

Precursors for photopolymerization

-

Components in specialty materials requiring thermal stability

The related literature mentions that fluorinated benzophenone derivatives "can be used as the monomer of high performance polyarylene ether ketone" , suggesting similar applications for bis(2-fluorophenyl)methanone.

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for bis(2-fluorophenyl)methanone is limited in the search results, expected characteristic spectral features would include:

-

Infrared spectroscopy: Strong carbonyl absorption band (typically 1650-1680 cm⁻¹)

-

¹H NMR: Distinctive aromatic proton patterns influenced by the fluorine substituents

-

¹⁹F NMR: Signals characteristic of ortho-substituted fluorine atoms

-

Mass spectrometry: Molecular ion peak at m/z 230 with fragmentation pattern reflecting the loss of fluorine atoms and cleavage of the carbonyl group

Crystallographic Analysis

Crystal structure analysis would reveal important structural features of bis(2-fluorophenyl)methanone, including:

-

Bond angles and lengths, particularly around the carbonyl group

-

Dihedral angles between the aromatic rings

-

Intermolecular interactions in the solid state

Similar fluorinated compounds have been studied using X-ray crystallography, revealing important structural information: "The dihedral angles formed by the fluorobenzene rings with the aniline ring are 81.04 (5) and 64.15 (5)°" .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume